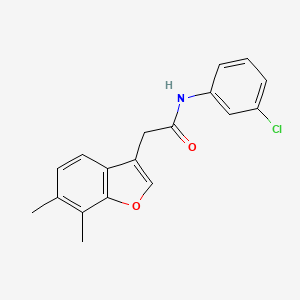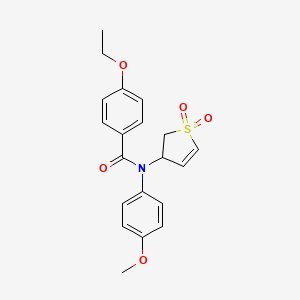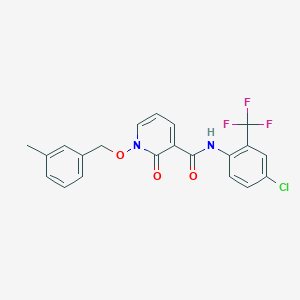
2-(4-bromophenyl)-1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Brom und mehrere Ethoxygruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernisochinolinstruktur, gefolgt von der Einführung von Brom und Ethoxygruppen durch elektrophile aromatische Substitution und nukleophile Substitutionsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation gewährleistet eine effiziente und kostengünstige Produktion der Verbindung.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinonderivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Isochinolinverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Signalwege aufzuklären.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Bromphenyl)-1-(3,4-Dimethoxyphenyl)-6,7-Dimethoxy-1,4-Dihydroisochinolin-3(2H)-on
- 2-(4-Chlorphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on
- 2-(4-Fluorphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on
Einzigartigkeit
Die Einzigartigkeit von 2-(4-Bromphenyl)-1-(3,4-Diethoxyphenyl)-6,7-Diethoxy-1,4-Dihydroisochinolin-3(2H)-on liegt in seiner spezifischen Kombination aus Brom und mehreren Ethoxygruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C29H32BrNO5 |
|---|---|
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C29H32BrNO5/c1-5-33-24-14-9-19(15-25(24)34-6-2)29-23-18-27(36-8-4)26(35-7-3)16-20(23)17-28(32)31(29)22-12-10-21(30)11-13-22/h9-16,18,29H,5-8,17H2,1-4H3 |
InChI-Schlüssel |
OBJWWYRMGWEKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)Br)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416345.png)

![N-(3-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11416355.png)
![4-(2-chlorobenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11416366.png)
![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416374.png)
![5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11416379.png)

![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B11416381.png)
![8-chloro-3-(2-chlorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11416382.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416403.png)



